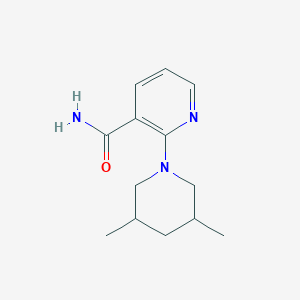
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide, also known as DMXAA, is a small molecule that has gained significant attention in the field of cancer research due to its potential as an anti-tumor agent. DMXAA was originally discovered as a cytokine inducer, but subsequent studies have shown that it has a range of other effects, including anti-angiogenic and anti-inflammatory properties. In
Mechanism of Action
The exact mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokines, such as tumor necrosis factor-alpha (TNF-α). 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. By targeting both the tumor cells and the surrounding microenvironment, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has the potential to be an effective anti-cancer agent.
Biochemical and Physiological Effects:
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including the induction of cytokines, such as TNF-α, and the inhibition of angiogenesis. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to activate the immune system, leading to the recruitment of immune cells to the site of the tumor. In addition, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to have anti-inflammatory properties, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its ability to induce cytokines and inhibit angiogenesis, which are important processes in cancer biology. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to enhance the activity of other anti-cancer agents, making it a useful tool in combination therapy studies. However, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has limitations in terms of its toxicity and lack of efficacy in clinical trials, which may limit its usefulness as a cancer therapy.
Future Directions
For 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide include exploring its potential as a radiosensitizer, investigating its use in combination with other anti-cancer agents, and developing new formulations and delivery methods to improve its efficacy and reduce toxicity. In addition, further studies are needed to better understand the mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide and its potential as a tool for studying cancer biology.
Synthesis Methods
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2-cyanopyridine with 3,5-dimethylpiperidine in the presence of a reducing agent, followed by further chemical modifications to form the final compound. The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide is complex and requires specialized equipment and expertise, but it has been successfully produced in both academic and industrial settings.
Scientific Research Applications
2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been extensively studied for its potential as an anti-tumor agent. In preclinical studies, 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has been shown to induce tumor necrosis and inhibit tumor growth in a range of cancer models, including lung, breast, and colon cancer. 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy. These promising results led to the initiation of clinical trials in humans, but unfortunately, these trials did not show significant anti-tumor activity and the development of 2-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxamide as a cancer therapy was discontinued.
properties
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-6-10(2)8-16(7-9)13-11(12(14)17)4-3-5-15-13/h3-5,9-10H,6-8H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSDHPHUXZXISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=CC=N2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

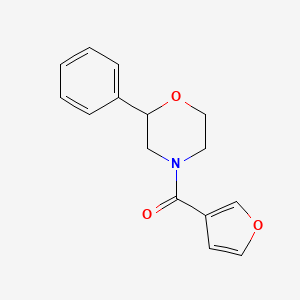

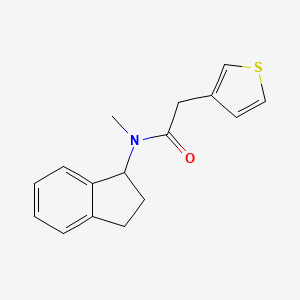
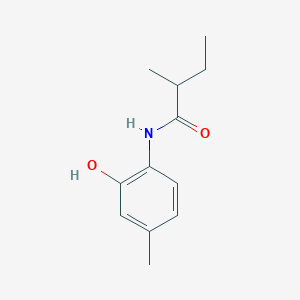
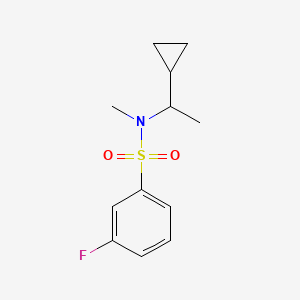
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
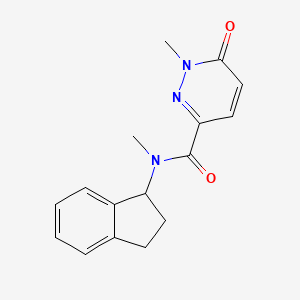
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
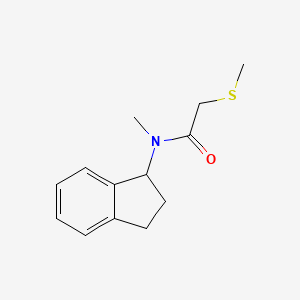
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
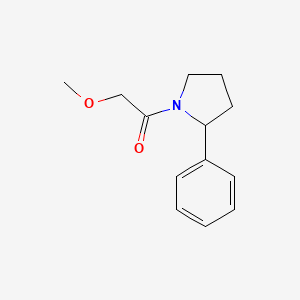
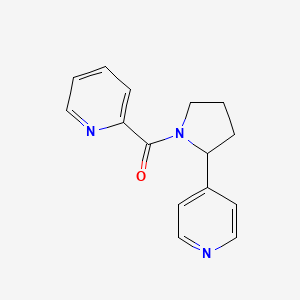
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)